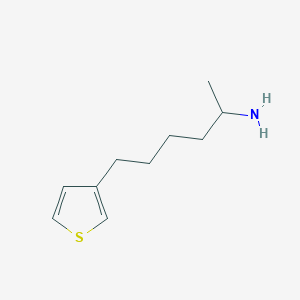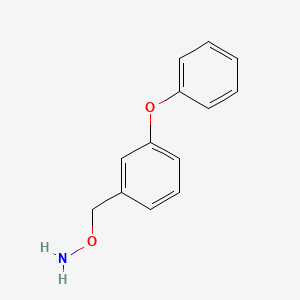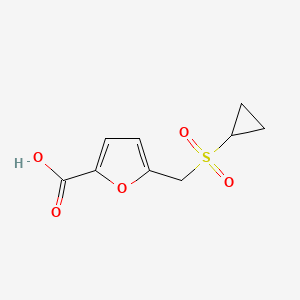
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H10O5S and a molecular weight of 230.23 g/mol . This compound features a furan ring substituted with a cyclopropylsulfonylmethyl group and a carboxylic acid group. It is a member of the furan family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan, which is commercially available or can be synthesized from biomass-derived furfural.
Cyclopropylsulfonylation: The furan ring undergoes sulfonylation with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function . Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid include:
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer for the production of bio-based polymers.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for the synthesis of various bio-based products.
Furfuryl alcohol: A furan derivative with an alcohol group, used in the production of resins and as a solvent.
The uniqueness of this compound lies in its cyclopropylsulfonyl group, which imparts distinct chemical and biological properties compared to other furan derivatives .
Propriétés
Formule moléculaire |
C9H10O5S |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
5-(cyclopropylsulfonylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H10O5S/c10-9(11)8-4-1-6(14-8)5-15(12,13)7-2-3-7/h1,4,7H,2-3,5H2,(H,10,11) |
Clé InChI |
BYTPZRPNXDOPMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)CC2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



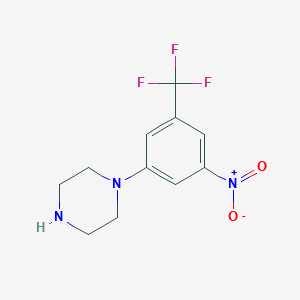
![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
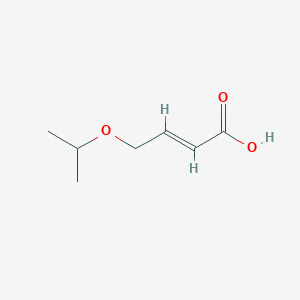
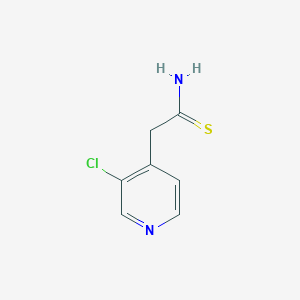
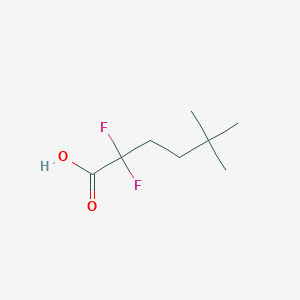
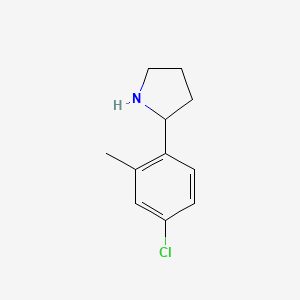
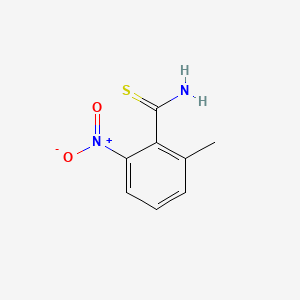
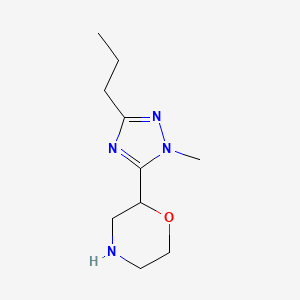
![3-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B15310741.png)
![3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile](/img/structure/B15310745.png)
![5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane](/img/structure/B15310749.png)
